molecular formula C10H10N2O2S2 B15351152 Ethyl 5-methyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 5-methyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B15351152
M. Wt: 254.3 g/mol
InChI Key: BRTXCEMBPCVFMW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a sulfur-containing sulfanyl (-SH) group at position 4, a methyl group at position 5, and an ethyl ester at position 4. Thienopyrimidines are heterocyclic compounds with a fused thiophene and pyrimidine ring system, often explored for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

ethyl 5-methyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-3-14-10(13)7-5(2)6-8(15)11-4-12-9(6)16-7/h4H,3H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTXCEMBPCVFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylates with Isothiocyanates

The most widely reported method involves the cyclocondensation of ethyl 2-amino-5-methylthiophene-3-carboxylate with isothiocyanates. This two-step process begins with the formation of a thiourea intermediate, followed by base-mediated cyclization to yield the thienopyrimidine core.

Step 1: Thiourea Formation
Ethyl 2-amino-5-methylthiophene-3-carboxylate reacts with methyl isothiocyanate in dichloromethane under reflux to form the corresponding thiourea derivative. Microwave irradiation has been shown to enhance this step, reducing reaction times from hours to seconds while improving yields (e.g., 78% yield in 45 seconds under microwave conditions).

Step 2: Cyclization
The thiourea intermediate undergoes cyclization in ethanolic sodium hydroxide (NaOH) or potassium hydroxide (KOH) at reflux temperatures. For example, treatment with 2 M NaOH at 80°C for 2 hours produces the target compound in 67–75% yield. The sulfanyl group (-SH) is introduced during this step via elimination of ethanol and subsequent sulfur retention.

Gewald Reaction-Based Synthesis

The Gewald reaction provides a foundational route to 2-aminothiophene-3-carboxylates, which serve as precursors for thienopyrimidine synthesis.

Gewald Reaction Protocol

  • Reactants : A ketone (e.g., methyl ethyl ketone for introducing the 5-methyl group), cyanoacetate, and elemental sulfur.
  • Catalyst : N-Methylpiperazine-functionalized polyacrylonitrile fiber, which enhances reaction efficiency (89% yield reported).
  • Conditions : Reflux in ethanol for 6–8 hours, followed by neutralization with acetic acid.

The resulting ethyl 2-amino-5-methylthiophene-3-carboxylate is then subjected to cyclocondensation with isothiocyanates, as described in Section 2.1.

Alternative Methodologies and Comparative Analysis

Aza-Wittig Reaction Approach

While less common, the aza-Wittig reaction offers an alternative pathway. Functionalized iminophosphoranes react with phenyl isocyanate under mild conditions to form the pyrimidine ring. However, this method is less efficient for introducing sulfanyl groups, requiring post-synthetic modifications.

Acid-Catalyzed Cyclization

In one variant, ethyl 2-amino-4-isopropylthiophene-3-carboxylate is treated with aryl isothiocyanates in glacial acetic acid, followed by cyclization in sodium ethoxide. This method achieves moderate yields (50–60%) but is less favored due to longer reaction times.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : Ethanol and dichloromethane are preferred for thiourea formation, while aqueous NaOH/KOH mixtures optimize cyclization.
  • Bases : Sodium hydroxide (2 M) outperforms potassium hydroxide in cyclization efficiency (75% vs. 68% yield).

Temperature and Time

  • Thiourea Formation : Microwave irradiation at 100°C for 45 seconds vs. conventional reflux (3 hours) improves yields by 15–20%.
  • Cyclization : Reflux at 80°C for 2 hours balances yield and purity, whereas higher temperatures (100°C) risk decomposition.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include a singlet for the methyl group at δ 2.35 ppm and a triplet for the ethyl ester at δ 1.35 ppm.
  • IR : Strong absorption at 1670 cm⁻¹ (C=O ester) and 2550 cm⁻¹ (-SH stretch).

Crystallographic Insights

X-ray diffraction studies of analogous compounds reveal planar thienopyrimidine rings with dihedral angles of 60–82° between substituents, confirming structural rigidity. Intramolecular hydrogen bonds (e.g., C–H⋯π interactions) further stabilize the conformation.

Applications and Derivatives

Ethyl 5-methyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate serves as a precursor for anticancer and antimicrobial agents. Derivatives with modified ester groups or substituted sulfanyl moieties exhibit enhanced bioactivity, underscoring the importance of synthetic versatility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce thiol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, ethyl 5-methyl-4-sulfanylidene-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which ethyl 5-methyl-4-sulfanylidene-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfur atom within the compound plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts physical properties and bioactivity. Key analogs include:

Compound Name Substituent at Position 4 Yield (%) Melting Point (°C) Molecular Weight Key Features References
Ethyl 5-methyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate -SH - - - Sulfanyl group enhances hydrogen bonding; potential for nucleophilic reactions
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate -Cl - - 256.71 Chloro group increases electrophilicity; higher stability vs. -SH derivatives
Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate 3-methyloxiran-2-yl - - 278.33 Epoxide group introduces reactivity for ring-opening reactions
Ethyl 4-(1H-benzo[d]imidazol-5-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 1H-benzimidazol-5-ylamino 77 250–251 - Bulky aromatic substituent may hinder crystallization; moderate yield

Key Observations :

  • Chloro substituents (e.g., ) typically confer higher thermal stability compared to sulfanyl or amino groups.
  • Epoxide-containing analogs (e.g., ) exhibit unique reactivity but lack reported biological data.
  • Benzimidazole derivatives (e.g., ) show lower yields (77%) due to steric hindrance during synthesis.

Substituent Variations at Position 2

Modifications at position 2 influence solubility and pharmacological profiles:

Compound Name Substituent at Position 2 Yield (%) Melting Point (°C) 1H-NMR (δ, ppm) Biological Activity References
Ethyl 2-(3-cyanophenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylate (IIIh) 3-cyanophenyl 90.36 176–178 8.62 (s, 2H), 7.97 (d, J=7.7 Hz) Not reported
Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylate (IIIa) 3-hydroxyphenyl 85.26 - - Enhanced solubility due to -OH
Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (4) Ethyl - - - Anti-proliferative in breast cancer models

Key Observations :

  • Hydroxyphenyl substituents (e.g., IIIa ) enhance aqueous solubility, critical for bioavailability.
  • Alkyl chains (e.g., compound 4 ) demonstrate direct anti-cancer activity, suggesting substituent hydrophobicity influences cell membrane penetration.

Core Ring System Modifications

Replacing the thieno[2,3-d]pyrimidine core with pyrido[2,3-d]pyrimidine alters conjugation and bioactivity:

Compound Name Core Structure Melting Point (°C) Key Features References
Ethyl 1,2,3,4,5,8-hexahydro-1,7-dimethyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (9) Pyrido[2,3-d]pyrimidine - Reduced aromaticity vs. thienopyrimidine; likely lower metabolic stability
This compound Thieno[2,3-d]pyrimidine - Higher rigidity due to sulfur atom; improved π-π stacking in target binding

Key Observations :

  • Thieno[2,3-d]pyrimidines retain planarity, favoring interactions with flat enzyme active sites (e.g., kinases) .

Q & A

Q. Key Methodological Considerations :

  • Reagent Optimization : Use of formamidine acetate under nitrogen to minimize oxidation during cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for coupling steps .

How is the molecular structure of this compound characterized using crystallographic and spectroscopic techniques?

Basic Research Focus
X-ray crystallography is the gold standard for resolving its fused thieno-pyrimidine core. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze hydrogen bonding patterns and ring puckering, critical for understanding stability and intermolecular interactions . NMR spectroscopy (¹H/¹³C) confirms substituent positions, with the 4-sulfanyl group showing distinct deshielding in ¹H NMR due to sulfur’s electron-withdrawing effects .

Q. Methodological Approach :

  • In Silico Docking : AutoDock Vina or GOLD software predicts binding modes using PDB structures (e.g., 4YTT for TrmD) .
  • Enzymatic Assays : Kinase inhibition is quantified via fluorescence polarization or ADP-Glo™ assays .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., varying IC₅₀ values for antimicrobial activity) may stem from assay conditions (pH, cell lines) or compound purity. To address this:

  • Orthogonal Assays : Validate results using multiple methods (e.g., broth microdilution + agar diffusion for antimicrobial testing) .
  • Purity Verification : LC-MS (>95% purity) and elemental analysis ensure compound integrity .
  • Target-Specific Models : Use isogenic cell lines (e.g., kinase-deficient mutants) to confirm target engagement .

What in silico approaches predict the binding affinity of this compound with biological targets?

Advanced Research Focus
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. For example:

  • Docking Studies : TrmD docking reveals the 4-sulfanyl group forms a critical hydrogen bond with Asp100, explaining antimicrobial activity .
  • Pharmacophore Modeling : Identifies essential features (e.g., planar thieno-pyrimidine core for π-π stacking) .

Q. Software Tools :

  • SHELXE : For experimental phasing in crystallography .
  • Schrödinger Suite : For MM-GBSA binding free energy calculations .

How do researchers optimize reaction conditions to improve synthesis yield?

Methodological Focus
Yield optimization involves:

  • Temperature Control : Heating at 80–100°C during cyclization prevents intermediate decomposition .
  • Catalyst Screening : Pd/C or CuI enhances cross-coupling reactions for aryl substitutions .
  • Workup Protocols : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

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